molecular formula C5H16Cl2N2O2 B1382547 2,2-Bis(aminomethyl)propane-1,3-diol dihydrochloride CAS No. 1081847-32-6

2,2-Bis(aminomethyl)propane-1,3-diol dihydrochloride

Cat. No. B1382547
CAS RN: 1081847-32-6
M. Wt: 207.1 g/mol
InChI Key: QXPCPLVWQDQSOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Bis(aminomethyl)propane-1,3-diol dihydrochloride is a chemical compound with the molecular formula C5H14N2O2 . It is also known by its IUPAC name 2,2-bis(aminomethyl)propane-1,3-diol dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H14N2O2.2ClH/c6-1-5(2-7,3-8)4-9;;/h8-9H,1-4,6-7H2;2*1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 207.1 . It is a powder at room temperature . The melting point is between 246-247 degrees Celsius .

Scientific Research Applications

Comprehensive Analysis of 2,2-Bis(aminomethyl)propane-1,3-diol dihydrochloride Applications

Isotachophoresis Spacer: This compound is utilized as a spacer in the isotachophoresis of proteins. Isotachophoresis is a technique used to separate different biomolecules based on their electrophoretic mobility, and spacers like 2,2-Bis(aminomethyl)propane-1,3-diol dihydrochloride help to maintain consistent separation between analytes .

Buffer for Alkaline Phosphatase Activity: It serves as a buffer solution for determining the activity of alkaline phosphatase, an enzyme significant in diagnosing various medical conditions, including liver and bone diseases .

Synthesis of Functional Biodegradable Polymers: The compound provides a platform for synthesizing functional biodegradable polymers, which are crucial for developing next-generation materials for biomedical applications and environmentally friendly products .

Production of Functional Cyclic Carbonate Monomers: Starting from commercially available 2-amino-1,3-propane diols, a variety of functional cyclic carbonate monomers can be synthesized. These monomers are essential in creating polymers with specific properties for industrial applications .

Versatile Intermediate for Chemical Synthesis: The amino group in this compound can be chemo-selectively reacted with various electrophiles to result in functional diol intermediates. These intermediates are valuable in diverse chemical synthesis processes .

Research and Development in Material Science: Due to its versatile nature, this compound is used extensively in research and development within material science, particularly in the synthesis of new materials with potential industrial applications .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2,2-bis(aminomethyl)propane-1,3-diol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2O2.2ClH/c6-1-5(2-7,3-8)4-9;;/h8-9H,1-4,6-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPCPLVWQDQSOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CN)(CO)CO)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Bis(aminomethyl)propane-1,3-diol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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